Lipophilicity Advantage Over Methyl, Chloro, and Methoxy Analogs
The LogP of (4-cyclopropylphenyl)methanesulfonamide (2.819) is substantially higher than that of the 4-methylphenyl (LogP 0.85) and 4-chlorophenyl (LogP 1.8) analogs, and moderately higher than the 4-methoxyphenyl (LogP 2.22) analog [1]. In the context of fragment-based lead optimization, higher LogP values correlate with increased passive membrane permeability, a desirable property for crossing biological barriers, though it may come at the expense of aqueous solubility [2].
| Evidence Dimension | LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 2.819 |
| Comparator Or Baseline | 4-Methylphenyl LogP = 0.85; 4-Chlorophenyl LogP = 1.8; 4-Ethylphenyl LogP = 2.06; 4-Methoxyphenyl LogP = 2.22 |
| Quantified Difference | ΔLogP = +1.97 to +1.02 over methyl and chloro analogs; +0.76 over ethyl analog; +0.60 over methoxy analog |
| Conditions | Computed LogP values from authoritative chemical databases (CIRS Group, ChemSpace, PubChem, Molbase) |
Why This Matters
A LogP difference of >0.5 units can significantly alter oral absorption and tissue distribution, making the cyclopropyl variant the preferred choice when higher lipophilicity is required in a fragment series.
- [1] CIRS Group CAS Database; ChemSpace; PubChem; Molbase. LogP data for (4-cyclopropylphenyl)-, (4-methylphenyl)-, (4-chlorophenyl)-, (4-ethylphenyl)-, and (4-methoxyphenyl)methanesulfonamide. View Source
- [2] Arnott, J. A. & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863–875. View Source
